molecular formula C12H16N2OS B8558126 2-tert-butyl-4-(furan-2-ylmethyl)isothiazol-5(2H)-imine

2-tert-butyl-4-(furan-2-ylmethyl)isothiazol-5(2H)-imine

Cat. No. B8558126
M. Wt: 236.34 g/mol
InChI Key: IADCJCDVUBUGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872033B2

Procedure details

The product from Example 50D (300 mg, 0.97 mmol) in chloroform (20 mL) was treated with TMSI (389 mg, 1.95 mmol). The reaction mixture was stirred at 65° C. for 12 hrs, diluted with CH2Cl2, the organic was washed with H2O, dried over MgSO4, filtered and concentrated to afford the title compound. MS (DCI/NH4+) m/z 237 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
389 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH:9]=[C:8]([CH2:10][C:11]2[O:12][CH:13]=[CH:14][CH:15]=2)/[C:7](=[N:16]/C(=O)OCC)/[S:6]1)([CH3:4])([CH3:3])[CH3:2].[Si](I)(C)(C)C>C(Cl)(Cl)Cl.C(Cl)Cl>[C:1]([N:5]1[CH:9]=[C:8]([CH2:10][C:11]2[O:12][CH:13]=[CH:14][CH:15]=2)[C:7](=[NH:16])[S:6]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)(C)N1S\C(\C(=C1)CC=1OC=CC1)=N/C(OCC)=O
Name
Quantity
389 mg
Type
reactant
Smiles
[Si](C)(C)(C)I
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 65° C. for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)(C)N1SC(C(=C1)CC=1OC=CC1)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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